molecular formula C10H13NO B8671089 6-Methyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine

6-Methyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine

Cat. No. B8671089
M. Wt: 163.22 g/mol
InChI Key: PHYRDZNIPZPLFO-UHFFFAOYSA-N
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Patent
US08507536B2

Procedure details

To 2-(3-bromo-propoxy)-6-methyl-phenylamine (4.8 g, 20 mmol) in acetonitrile (200 mL) was added potassium carbonate (13.8 g, 100 mmol). The mixture was heated at 70° C. for 24 hrs, followed by the filtration to remove solids. After evaporation, the mixture was repartitioned with ethyl acetate (250 mL) and water (150 mL). The organic layer was then washed with brine (150 mL) and dried over MgSO4. Evaporation followed by purification by silica gel column chromatography eluting with hexane/ethyl acetate (11/1 to 4/1) yielded 1-methyl-6,7,8,9-tetrahydro-5-oxa-9-aza-benzocycloheptene 2-3 as a pale yellow oil (2.25 g). MS: 164.0 (M+H)+; tR=1.191 min (method 1). NMR (CDCl3), δ, 6.789-6.858 (2H, m), 6.664 (1H, t), 4.158 (2H, t), 3.343 (2H, t), 2.198 (3H, s), 1.191-2.067 (2H, m).
Name
2-(3-bromo-propoxy)-6-methyl-phenylamine
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([CH3:12])[C:7]=1[NH2:13].C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[CH3:12][C:8]1[C:7]2[NH:13][CH2:2][CH2:3][CH2:4][O:5][C:6]=2[CH:11]=[CH:10][CH:9]=1 |f:1.2.3|

Inputs

Step One
Name
2-(3-bromo-propoxy)-6-methyl-phenylamine
Quantity
4.8 g
Type
reactant
Smiles
BrCCCOC1=C(C(=CC=C1)C)N
Name
Quantity
13.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
followed by the filtration
CUSTOM
Type
CUSTOM
Details
to remove solids
CUSTOM
Type
CUSTOM
Details
After evaporation
WASH
Type
WASH
Details
The organic layer was then washed with brine (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Evaporation
CUSTOM
Type
CUSTOM
Details
followed by purification by silica gel column chromatography
WASH
Type
WASH
Details
eluting with hexane/ethyl acetate (11/1 to 4/1)

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=CC2=C1NCCCO2
Measurements
Type Value Analysis
AMOUNT: MASS 2.25 g
YIELD: CALCULATEDPERCENTYIELD 68.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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